molecular formula C8H14ClNO3 B3054652 6-(2-Chloroacetamido)hexanoic acid CAS No. 61435-75-4

6-(2-Chloroacetamido)hexanoic acid

Cat. No. B3054652
Key on ui cas rn: 61435-75-4
M. Wt: 207.65 g/mol
InChI Key: XHDKOTBUHPMWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700306B2

Procedure details

20 g (153 mMol) 6-Amino-hexanoic acid was mixed with 80 ml of 2N Sodium Hydroxide (NaOH). 18 ml (221 mMol) of Chloro-acetylchloride and 6N NaOH were added to the mixture at Room Temperature (RT). The pH of the reaction mixture was maintained between 10 and 11 during the addition of Chloro-acetylchloride and 6N NaOH by using a burette to control the addition. The mixture was stirred for 30 mins at this constant pH. Ethyl acetate (EtOAc) was then added to the reaction mixture and the pH was adjusted to 2 with 2N Hydrochloric Acid (HCl). To work up the product, the EtOAc-layer was separated and the aqueous phase was extracted with EtOAc. The organic layers were dried and the solvent was evaporated. The residue was then re-crystallized from diisopropylether/EtOAc (1:1, v:v).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[OH-].[Na+].[Cl:12][CH2:13][C:14](Cl)=[O:15].Cl>C(OCC)(=O)C>[Cl:12][CH2:13][C:14]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 mins at this constant pH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
the EtOAc-layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was then re-crystallized from diisopropylether/EtOAc (1:1, v:v)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClCC(=O)NCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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